3-Methoxypropanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Properties and Theoretical Studies:One study used quantum chemical simulations to investigate the isomerization process of a related compound, 5,5-dimethyl-1,3-dioxane, into 2,2-dimethyl-3-methoxypropanal []. This research focused on the theoretical calculations behind the transformation and not the properties of 3-Methoxypropanal itself.

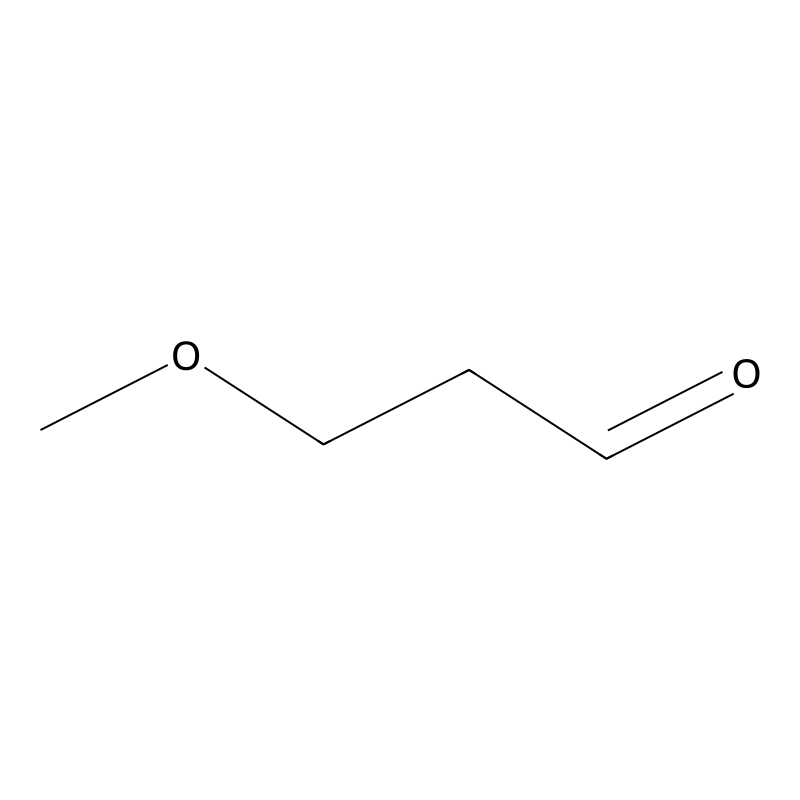

3-Methoxypropanal, also known as 3-methoxypropionaldehyde, is an organic compound with the molecular formula . It features a methoxy group (-OCH₃) attached to the third carbon of a propanal chain. This compound is characterized by its liquid state at room temperature and has a boiling point of approximately 149-150 °C. Its chemical structure can be represented as follows:

- Molecular Formula:

- Molecular Weight: 88.1051 g/mol

- CAS Registry Number: 2806-84-0

3-Methoxypropanal is notable for its pleasant odor and is used in various applications, particularly in the synthesis of other organic compounds .

There is no current information available regarding a specific mechanism of action for 3-Methoxypropanal in biological systems.

- Oxidation: It can be oxidized to form carboxylic acids.

- Condensation Reactions: It readily undergoes condensation with amines to form imines or with alcohols to yield acetals.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to various derivatives.

These reactions are significant in organic synthesis, allowing for the formation of more complex molecules from simpler precursors .

Several methods exist for synthesizing 3-Methoxypropanal:

- From Glycerol: A novel synthetic route involves the conversion of glycerol into 3-methoxypropanal through catalytic processes. This method highlights the compound's potential in sustainable chemistry by utilizing glycerol, a byproduct of biodiesel production .

- Direct Aldol Condensation: Another approach involves the aldol condensation of formaldehyde with propanal in the presence of base catalysts, followed by methoxylation.

These synthetic pathways are essential for producing 3-methoxypropanal in laboratory and industrial settings.

3-Methoxypropanal finds applications across various fields:

- Flavoring Agent: Utilized in the food industry for its pleasant aroma.

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.

- Fragrance Industry: Employed in perfumes and scented products due to its desirable olfactory properties.

These applications underscore its versatility and importance in both industrial and research contexts .

Interaction studies involving 3-Methoxypropanal focus on its reactivity with other chemical species. For instance:

- Reactivity with Amines: Studies have shown that it can react with primary and secondary amines to form stable imines.

- Potential Allergenic Responses: Research into its interaction with biological systems suggests that it may induce allergic reactions in sensitive individuals .

These interactions are crucial for understanding both its chemical behavior and its implications for safety.

Several compounds share structural similarities with 3-Methoxypropanal. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Methoxypropionaldehyde | Similar aldehyde structure but different positioning of methoxy group. | |

| 3-Methoxy-1-propanol | Alcohol variant; lacks aldehyde functionality. | |

| 3-Methoxypropylamine | Amino derivative; exhibits different biological activity. |

The uniqueness of 3-Methoxypropanal lies in its specific aldehyde functional group combined with a methoxy substituent, which influences both its reactivity and applications compared to these similar compounds .

Conventional Organic Synthesis Routes

The synthesis of 3-methoxypropanal through conventional organic chemistry approaches encompasses two primary methodological frameworks: Knoevenagel condensation-based strategies and reductive functionalization techniques. These established synthetic pathways provide the foundation for accessing this important aldehyde intermediate with varying degrees of efficiency and selectivity.

Knoevenagel Condensation-Based Approaches

Knoevenagel condensation represents a fundamental carbon-carbon bond-forming reaction that has been extensively investigated for aldehyde synthesis [1] [2]. The application of this methodology to 3-methoxypropanal synthesis involves the condensation of suitable aldehyde precursors with activated methylene compounds, followed by subsequent transformations to introduce the characteristic methoxy functionality.

Indium-Catalyzed Systems

Recent developments in Knoevenagel condensation have demonstrated the exceptional utility of indium trichloride combined with acetic anhydride as a promotional system [2]. This catalytic approach accommodates diverse substrate classes, including aromatic aldehydes with electron-donating and electron-withdrawing substituents, heteroaromatic aldehydes, and aliphatic aldehydes. The mechanism proceeds through the formation of geminal diacetate intermediates generated in situ from aldehydes and acid anhydrides with indium catalyst assistance [2].

For 3-methoxypropanal synthesis, this methodology enables the incorporation of methoxy functionality through strategic substrate selection. The reaction demonstrates remarkable chemoselectivity and functional group tolerance, permitting the presence of ester, keto, and other reactive groups without interference [2]. The process operates under mild conditions with minimal environmental impact compared to traditional Lewis acid catalysts.

Organocatalytic Approaches

Proline-catalyzed asymmetric transformations have emerged as powerful tools for carbon-carbon bond formation with excellent stereocontrol [3] [4]. In the context of 3-methoxypropanal synthesis, organocatalytic Knoevenagel condensations offer environmentally benign alternatives to metal-based systems. These reactions typically proceed through enamine intermediates formed between the organocatalyst and activated methylene compounds [3].

The water-mediated, catalyst-free Knoevenagel condensation has been optimized for green chemistry applications [3]. This approach eliminates the need for metal catalysts while maintaining reasonable yields and selectivities. The methodology particularly benefits from the use of aqueous media, enhancing the sustainability profile of the synthetic process [3].

| Catalyst System | Operating Conditions | Substrate Scope | Advantages | Limitations |

|---|---|---|---|---|

| InCl₃/Acetic Anhydride | Moderate temperature, solvent-free | Aromatic, aliphatic aldehydes | High selectivity, mild conditions | Requires Lewis acid catalyst |

| Proline derivatives (Organocatalysis) | Room temperature to mild heating | Various activated methylene compounds | Environmentally benign, reusable | Limited to specific substrate types |

| Metal Oxides (ZrO₂, Al₂O₃) | Elevated temperature (200-300°C) | Limited aromatic aldehydes | High temperature stability | High energy requirements |

| Bifunctional Catalyst Systems | Variable temperature range | Broad substrate tolerance | Dual activation mechanism | Complex catalyst preparation |

| Water-mediated (Catalyst-free) | Aqueous conditions, elevated temperature | Simple aldehydes and active methylenes | No catalyst required, green approach | Lower selectivity, harsh conditions |

Reductive Functionalization Strategies

Reductive functionalization methodologies provide direct access to 3-methoxypropanal through the selective reduction of appropriate precursor compounds. These strategies encompass various mechanistic pathways, each offering distinct advantages for specific synthetic requirements.

Hydride-Based Reductions

Sodium borohydride and lithium aluminum hydride represent the most widely employed hydride reducing agents for aldehyde synthesis [5] [6]. The regioselective reduction of 3-methoxymaleimides has been demonstrated using sodium borohydride with complete regioselectivity, yielding methyl 5-hydroxytetramates as useful intermediates [6]. This methodology proceeds through nucleophilic attack by hydride at the electrophilic carbonyl carbon, with subsequent protonation yielding the desired alcohol or aldehyde product depending on reaction conditions.

The choice of reducing agent significantly influences reaction selectivity and functional group tolerance. Lithium aluminum hydride provides more aggressive reducing conditions suitable for challenging substrates, while sodium borohydride offers milder conditions compatible with sensitive functional groups [6]. Both reagents demonstrate excellent chemoselectivity for carbonyl reduction in the presence of other reducible functionalities.

Catalytic Hydrogenation Systems

Heterogeneous catalysis using palladium on carbon, platinum, and other transition metal catalysts enables the controlled hydrogenation of unsaturated precursors to 3-methoxypropanal [7]. The development of bimetallic copper-nickel nanoparticles has shown enhanced catalytic activity for the hydrogenation of nitro-substituted aromatic compounds containing methoxy functionality [7]. These systems operate under mild conditions with molecular hydrogen, providing atom-economical pathways to the target compound.

The stereochemical outcomes of catalytic hydrogenation can be controlled through careful selection of catalyst, solvent, and reaction conditions [5]. Thermodynamic control achieved through hydrogen atom transfer mechanisms enables access to thermodynamically favored products that are often inaccessible through conventional kinetic hydrogenation pathways [5].

Electrochemical Reduction Approaches

Emerging electrochemical methods offer sustainable alternatives to traditional reductive transformations [8]. Diphenylphosphine oxide-mediated reductive functionalization provides direct access to various carbon-heteroatom bonds through selective carbon-oxygen cleavage of phosphinate intermediates [8]. This methodology demonstrates exceptional functional group tolerance and chemoselectivity, accommodating polar functionalities that are problematic in classical reductive systems.

| Method | Mechanism | Selectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hydride Reduction (NaBH₄, LiAlH₄) | Nucleophilic attack by hydride | High chemoselectivity | Excellent for laboratory scale | Generates metal waste |

| Catalytic Hydrogenation (Pd/C, Pt) | Surface-catalyzed H₂ addition | Good functional group tolerance | Industrial applicability | H₂ gas handling requirements |

| Transfer Hydrogenation | Hydrogen transfer from donor | Moderate to high selectivity | Good scalability | Greener alternative to H₂ |

| Reductive Amination | Imine formation followed by reduction | Excellent for amine synthesis | Limited by substrate scope | Atom-efficient process |

| Electrochemical Reduction | Electron transfer at cathode | Controllable selectivity | Emerging technology | Clean, no chemical waste |

Green Chemistry Innovations

The development of sustainable synthetic methodologies for 3-methoxypropanal has focused on renewable feedstock utilization and environmentally benign catalytic systems. These innovations align with the principles of green chemistry while maintaining synthetic efficiency and product quality.

Glycerol Feedstock Conversion Processes

Glycerol, a readily available byproduct of biodiesel production, represents an attractive renewable feedstock for chemical synthesis [9] [10]. The conversion of glycerol to 3-methoxypropanal has been investigated using copper sulfate and polyethylene glycol as catalytic systems [9]. This approach enables the direct transformation of biomass-derived starting materials into valuable chemical intermediates.

Mechanistic Pathways

The glycerol conversion process proceeds through selective oxidation and methoxylation reactions. Initial oxidation of glycerol generates dihydroxyacetone, which undergoes subsequent dehydration and methylation to afford the methoxy-substituted aldehyde product [10]. Alternative pathways involve the direct methoxylation of glycerol followed by selective oxidation of terminal hydroxyl groups.

Microorganisms have been engineered to convert crude glycerol into various value-added products, including aldehydes and their derivatives [10]. These biotransformation processes offer mild reaction conditions and high selectivity, although product accumulation remains limited due to aldehyde toxicity in biological systems [11] [12].

Industrial Implementation

The glycerol-to-chemicals conversion has been demonstrated on pilot scale with moderate yields ranging from 45-85% [10]. Key challenges include the optimization of catalyst systems for improved selectivity and the development of efficient product separation techniques. The integration of glycerol conversion processes with existing biodiesel production facilities offers economic advantages through waste stream valorization.

Catalytic Asymmetric Syntheses

Enantioselective synthesis of 3-methoxypropanal and related compounds has been achieved through various catalytic asymmetric methodologies. These approaches enable access to single enantiomer products with high optical purity, expanding the utility of these compounds in pharmaceutical applications.

Organocatalytic Systems

Proline-catalyzed asymmetric α-amination reactions have been successfully applied to 3-methoxypropanal derivatives, enabling the synthesis of complex natural products and pharmaceutical intermediates [13]. The use of L-proline as a chiral catalyst provides excellent enantioselectivity while maintaining environmental compatibility. Key synthetic steps include Grubbs metathesis and acid-amine coupling transformations.

Transition Metal Catalysis

Rhodium-catalyzed asymmetric reductive Heck reactions enable the stereoselective formation of substituted tetrahydropyridines from pyridine derivatives and boronic acids [14]. While not directly applicable to 3-methoxypropanal synthesis, these methodologies demonstrate the potential for asymmetric functionalization of methoxy-containing substrates. The reactions proceed with excellent enantioselectivity and broad functional group tolerance.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acid-catalyzed asymmetric [3+3] cycloadditions provide access to six-membered heterocyclic compounds with multiple stereocenters [4]. These transformations utilize hydrogen bonding and ion-pairing interactions to control enantioselectivity, offering complementary reactivity to organometallic catalysts.

| Approach | Key Features | Yield Range (%) | Enantioselectivity (%) | Industrial Readiness |

|---|---|---|---|---|

| Glycerol Feedstock Conversion | Renewable biomass source | 45-85 | Not applicable | Pilot scale demonstrated |

| Catalytic Asymmetric Synthesis | Chiral catalyst systems | 70-95 | 85-99 | Laboratory scale |

| Solvent-free Reactions | Eliminates organic solvents | 60-90 | Variable | Commercial applications |

| Microwave-assisted Synthesis | Rapid heating, energy efficient | 75-95 | Depends on catalyst | Industrial implementation |

| Flow Chemistry | Continuous processing | 80-98 | High with chiral catalysts | Growing industrial adoption |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to commercial production of 3-methoxypropanal encounters several significant technical and economic obstacles. These challenges encompass process engineering considerations, environmental compliance requirements, and economic viability constraints that must be addressed for successful industrial implementation.

Process Scalability Issues

The scale-up of aldehyde synthesis presents unique challenges related to heat transfer limitations and mixing efficiency [15] [16]. Photochemical reactions, while promising for small-scale synthesis, face particular difficulties due to photon transport limitations and attenuation effects in larger reactor vessels [16]. The typical strategy of dimension enlargement proves ineffective for photochemical processes, necessitating alternative approaches such as flow chemistry and numbering-up strategies.

Heat management represents a critical concern in large-scale aldehyde production due to the exothermic nature of many synthetic transformations [15]. The development of effective heat removal systems and temperature control mechanisms becomes essential for maintaining product quality and preventing undesirable side reactions. Continuous flow systems offer advantages in this regard through improved heat transfer characteristics and enhanced mixing efficiency.

Product Stability and Storage

Aldehydes exhibit inherent instability due to their susceptibility to oxidation, polymerization, and condensation reactions [11] [17]. Acetaldehyde, as a representative example, undergoes various oxidation and polymerization reactions to form acetic acid, paraldehyde, and other degradation products [17]. These stability issues necessitate specialized storage conditions, including inert atmosphere maintenance and temperature control.

The volatility of many aldehydes complicates handling and storage operations [17]. Acetaldehyde's boiling point of 21°C exemplifies the challenges associated with volatile aldehyde management. Product loss through evaporation and the formation of explosive vapor-air mixtures require careful attention to safety protocols and containment systems.

Environmental and Regulatory Compliance

Industrial aldehyde production faces stringent environmental regulations due to the toxic nature of these compounds [18]. Aldehydes released during manufacturing processes contribute to atmospheric pollution and pose occupational health risks [18]. Formaldehyde, acetaldehyde, and acrolein represent significant environmental concerns requiring specialized emission control systems.

Occupational exposure limits for aldehydes necessitate comprehensive safety measures in production facilities [18]. Workers in aldehyde production industries face elevated exposure risks through inhalation and dermal contact routes. The implementation of effective ventilation systems, personal protective equipment, and exposure monitoring programs becomes essential for regulatory compliance.

Economic Viability Considerations

The capital investment requirements for industrial aldehyde production facilities are substantial, encompassing specialized reactor systems, safety equipment, and environmental control technologies. Operating costs include raw material procurement, energy consumption, catalyst replacement, and waste treatment expenses. The volatile nature of feedstock prices and market demand creates additional economic uncertainties.

Process intensification strategies offer potential solutions for improving economic viability through enhanced productivity and reduced capital requirements. Catalyst recycling systems, solvent recovery operations, and energy integration measures contribute to cost reduction while improving environmental performance.

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies | Implementation Status |

|---|---|---|---|---|

| Raw Material Availability | Feedstock cost volatility, supply chain | High | Diversified sourcing, long-term contracts | Ongoing |

| Process Scalability | Heat transfer limitations, mixing efficiency | Very High | Continuous flow systems, modular design | Development phase |

| Product Stability | Oxidation susceptibility, storage requirements | Medium | Stabilizer addition, inert atmosphere | Established practice |

| Environmental Regulations | Emission controls, waste treatment | High | Green chemistry adoption, process optimization | Regulatory compliance |

| Economic Viability | Capital investment, operating costs | Very High | Process intensification, catalyst recycling | Industry-specific |

The successful commercialization of 3-methoxypropanal synthesis requires integrated solutions addressing these multifaceted challenges. Collaborative efforts between academic researchers, industrial developers, and regulatory agencies will be essential for advancing these technologies toward commercial implementation [12]. The development of more efficient catalytic systems, improved process designs, and enhanced safety protocols continues to drive progress in this field.

XLogP3

GHS Hazard Statements

H225 (97.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant